molecular formula C17H13BrO5 B1363307 (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

Katalognummer: B1363307
Molekulargewicht: 377.2 g/mol
InChI-Schlüssel: SBFNPXUJTGKBNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a bromobenzodioxole moiety, and a propenoate ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of 4-methoxyphenol with (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester linkage can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenol.

    Substitution: Formation of 4-methoxyphenyl (E)-3-(6-substituted-1,3-benzodioxol-5-yl)-2-propenoate.

Wissenschaftliche Forschungsanwendungen

(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromobenzodioxole moiety may enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxyphenyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    4-methoxyphenyl (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-propenoate: Contains a chlorine atom instead of bromine, which may influence its chemical behavior and applications.

Uniqueness

The presence of the bromine atom in (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding interactions in various applications.

Eigenschaften

Molekularformel

C17H13BrO5

Molekulargewicht

377.2 g/mol

IUPAC-Name

(4-methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C17H13BrO5/c1-20-12-3-5-13(6-4-12)23-17(19)7-2-11-8-15-16(9-14(11)18)22-10-21-15/h2-9H,10H2,1H3

InChI-Schlüssel

SBFNPXUJTGKBNA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.